2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
Description
2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone: is an organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.17 g/mol . This compound is characterized by the presence of trifluoromethyl and fluoro-dimethoxyphenyl groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-16-7-3-5(9(15)10(12,13)14)6(11)4-8(7)17-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAZYZMAJUHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C(F)(F)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 2-fluoro-4,5-dimethoxybenzene under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules .
Medicine: Its structural features may contribute to the design of drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro-dimethoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context .
Comparison with Similar Compounds
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and fluoro-phenyl groups but has additional chlorine substituents, which can alter its reactivity and applications.
2,2,2-Trifluoro-1-phenylethanone: Lacks the fluoro and dimethoxy groups, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone: Similar to the target compound but with a different substitution pattern on the phenyl ring.
Uniqueness: 2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone is unique due to the presence of both trifluoromethyl and fluoro-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various scientific research applications .
Biological Activity
2,2,2-Trifluoro-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone (CAS Number: 1516199-30-6) is a synthetic organic compound with the molecular formula C10H8F4O3 and a molecular weight of 252.17 g/mol. This compound has garnered attention in biological research due to its unique structural features, which may contribute to its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a fluoro-dimethoxyphenyl moiety, which are significant for its chemical reactivity and biological interactions. The presence of these groups enhances its binding affinity towards various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8F4O3 |
| Molecular Weight | 252.17 g/mol |
| CAS Number | 1516199-30-6 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl and fluoro-dimethoxy groups can modulate enzyme activity by acting as inhibitors or activators depending on the biological context. This compound's ability to alter enzyme kinetics makes it a valuable tool in biochemical research.
Enzyme Inhibition
Research indicates that this compound can serve as a probe for studying enzyme mechanisms. Its structural characteristics allow it to interact selectively with various enzymes, potentially leading to the development of novel therapeutic agents. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory effects on key metabolic enzymes involved in cancer metabolism and other diseases.
Medicinal Chemistry
The unique functional groups present in this compound may enhance drug design efforts aimed at improving efficacy and selectivity for specific targets. Its potential as a lead compound in drug development is supported by its favorable pharmacokinetic properties.
Case Study 1: Enzyme Inhibition Profile
A study investigated the inhibition profile of various fluorinated compounds, including this compound against key metabolic enzymes. The results indicated that this compound exhibited significant inhibitory activity against certain kinases involved in cancer cell proliferation.
Case Study 2: Synthesis of Derivatives
Another research effort focused on synthesizing derivatives of this compound to explore structure-activity relationships (SAR). Modifications to the phenyl ring led to variations in biological activity, highlighting the importance of the trifluoromethyl group in enhancing binding affinity to target proteins.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | Contains dichloro substituents | Varies based on substitutions |
| 2,2,2-Trifluoro-1-phenylethanone | Lacks fluoro and dimethoxy groups | Different reactivity |
| 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone | Different substitution pattern | Altered binding properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
